molecular formula C3H6N4O4 B14655097 (E)-N-[Amino(nitroamino)methylidene]glycine CAS No. 52498-33-6

(E)-N-[Amino(nitroamino)methylidene]glycine

Cat. No.: B14655097
CAS No.: 52498-33-6
M. Wt: 162.10 g/mol
InChI Key: PKAQAKOWZWIQTG-UHFFFAOYSA-N
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Description

(E)-N-[Amino(nitroamino)methylidene]glycine is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a nitroamino group, and a glycine backbone. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[Amino(nitroamino)methylidene]glycine typically involves the reaction of glycine with nitroamine derivatives under controlled conditions. One common method includes the use of a condensation reaction where glycine is reacted with nitroamine in the presence of a suitable catalyst. The reaction conditions often require a specific temperature range and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity of the compound. Techniques such as continuous flow synthesis and advanced purification methods are employed to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[Amino(nitroamino)methylidene]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.

    Reduction: Reduction reactions can convert the nitroamino group to an amino group, altering the compound’s properties.

    Substitution: The amino and nitroamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted glycine compounds.

Scientific Research Applications

(E)-N-[Amino(nitroamino)methylidene]glycine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[Amino(nitroamino)methylidene]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitroamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The simplest amino acid, used as a reference compound for comparison.

    Nitroamine Derivatives: Compounds with similar functional groups, used to study structure-activity relationships.

    Amino Acid Derivatives: Various derivatives of amino acids with different functional groups.

Uniqueness

(E)-N-[Amino(nitroamino)methylidene]glycine is unique due to its combination of amino, nitroamino, and glycine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

52498-33-6

Molecular Formula

C3H6N4O4

Molecular Weight

162.10 g/mol

IUPAC Name

2-[[amino(nitramido)methylidene]amino]acetic acid

InChI

InChI=1S/C3H6N4O4/c4-3(6-7(10)11)5-1-2(8)9/h1H2,(H,8,9)(H3,4,5,6)

InChI Key

PKAQAKOWZWIQTG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

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